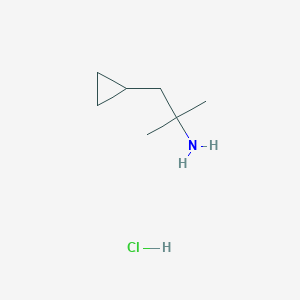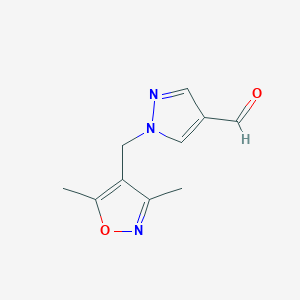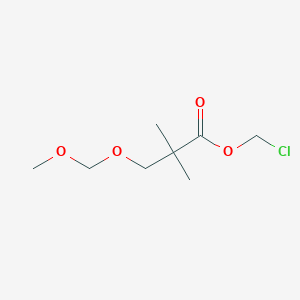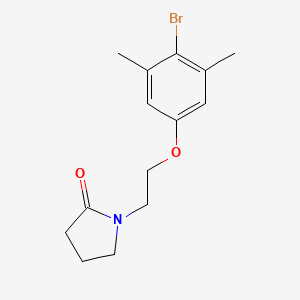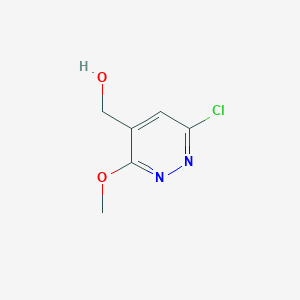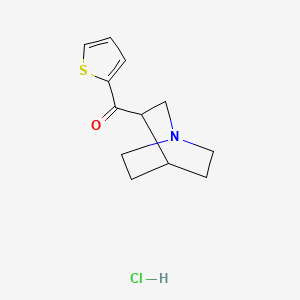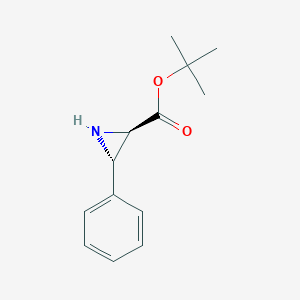
cis-Tert-butyl 3-phenylaziridine-2-carboxylate
Descripción general
Descripción
“Cis-Tert-butyl 3-phenylaziridine-2-carboxylate” is a chemical compound with the empirical formula C13H17NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC(C)(C)C)[C@@H]1N[C@@H]1C2=CC=CC=C2 . The InChI key for this compound is SJENAWGNJMLOIZ-GHMZBOCLSA-N .
Aplicaciones Científicas De Investigación
Stereochemistry and Synthesis Methods
- Stereoselective Syntheses : Studies on stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates have shown that cis isomers can be obtained in quantitative yield through specific reactions, demonstrating the importance of stereochemistry in the synthesis of complex organic molecules (Boev et al., 2015).
- Ring Opening of Aziridines : Research on the synthesis and ring opening of cis-3-alkylaziridine-2-carboxylates, including cis-3-phenylaziridine-2-carboxylates, reveals their potential for synthesizing various amino acids and demonstrates a method for achieving regioselective aziridine ring openings, which is critical for the preparation of specific amino acid derivatives (Lee et al., 2001).
Applications in Biological Studies
- Aspartic Acid Protease Inhibitors : A series of cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates were synthesized as inhibitors of Candida albicans secreted aspartic acid protease, showcasing the potential of these compounds in developing new antifungal agents (Büchold et al., 2011).
Catalysis and Reaction Mechanisms
- Rhodium(I) Catalyzed Carbonylative Ring Expansion : A theoretical study on rhodium(I) catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine to yield 2-azetidinone provides insight into the regioselectivity and enantiospecificity of the reaction, highlighting the role of hyperconjugation in activating the breaking C-N bond, which is crucial for the reaction's success (Ardura et al., 2006).
Material Science and Photochemistry
- Continuous Photo Flow Chemistry : Research into the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate demonstrates the scalability of photochemical reactions for producing compounds with potential applications in material science and drug development (Yamashita et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJENAWGNJMLOIZ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


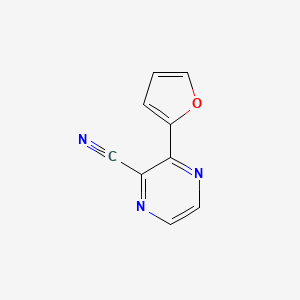
![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1472071.png)
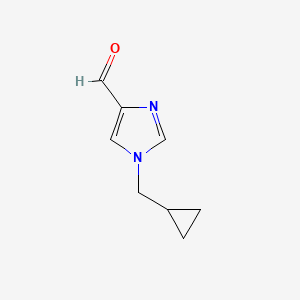
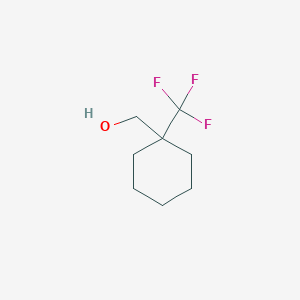

![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)
